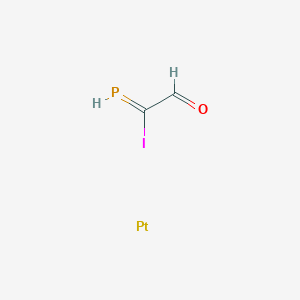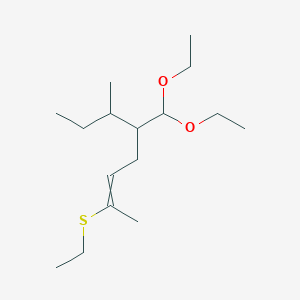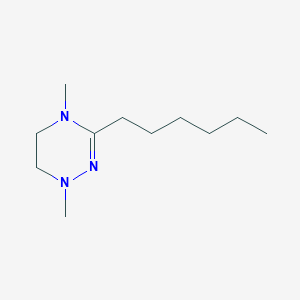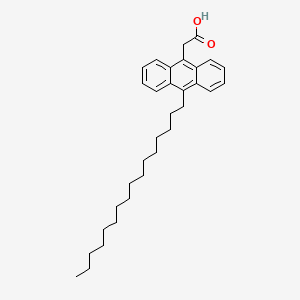
2-Iodo-2-phosphanylideneacetaldehyde;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-2-phosphanylideneacetaldehyde;platinum is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a platinum center coordinated to a 2-iodo-2-phosphanylideneacetaldehyde ligand, making it a subject of study for various applications in catalysis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2-phosphanylideneacetaldehyde;platinum typically involves the reaction of a platinum precursor with 2-iodo-2-phosphanylideneacetaldehyde under controlled conditions. Common platinum precursors include platinum(II) chloride or platinum(IV) chloride. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2-phosphanylideneacetaldehyde;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2-iodo-2-phosphanylideneacetaldehyde ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands or other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction typically produces platinum(II) species. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
2-Iodo-2-phosphanylideneacetaldehyde;platinum has a wide range of scientific research applications, including:
Catalysis: It serves as a catalyst in various organic transformations, such as hydrogenation and cross-coupling reactions.
Material Science: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Biological Studies: It is studied for its interactions with biomolecules, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Iodo-2-phosphanylideneacetaldehyde;platinum involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapy. The specific pathways involved depend on the nature of the target biomolecule and the cellular context.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also interacts with DNA.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity.
Uniqueness
2-Iodo-2-phosphanylideneacetaldehyde;platinum is unique due to the presence of the 2-iodo-2-phosphanylideneacetaldehyde ligand, which imparts distinct chemical properties and reactivity. This ligand can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable subject of study for developing new therapeutic agents and catalysts.
Properties
CAS No. |
62779-63-9 |
|---|---|
Molecular Formula |
C2H2IOPPt |
Molecular Weight |
395.00 g/mol |
IUPAC Name |
2-iodo-2-phosphanylideneacetaldehyde;platinum |
InChI |
InChI=1S/C2H2IOP.Pt/c3-2(5)1-4;/h1,5H; |
InChI Key |
BJYPRVXZLDXCBR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=P)I.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14521646.png)

![3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14521678.png)


![2-[(Dimethoxyphosphoryl)carbonyl]phenyl acetate](/img/structure/B14521683.png)

silane](/img/structure/B14521692.png)
![N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine](/img/structure/B14521700.png)

![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)


